molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

2-Amino-6-chloropurine

Numéro de catalogue: B014584
Numéro CAS: 10310-21-1
Poids moléculaire: 169.57 g/mol
Clé InChI: RYYIULNRIVUMTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-6-chloropurine (CAS 10310-21-1) is a heterocyclic compound with the molecular formula C₅H₄ClN₅ and a molecular weight of 169.57 g/mol . It is a white to pale yellow crystalline powder with moderate water solubility (1.7 g/L at 20°C) . Structurally, it features a purine core substituted with an amino group at position 2 and a chlorine atom at position 6, making it a versatile intermediate in pharmaceutical synthesis.

This compound is widely used in the synthesis of antiviral agents (e.g., penciclovir and acyclovir) , nucleoside analogs , and antimicrobial agents . Its reactivity in nucleophilic substitution and coupling reactions (e.g., Mitsunobu, Ugi, and Buchwald-Hartwig) enables diverse modifications at positions 2, 6, and 9 . Notably, this compound exhibits significant biological activity, including antimycobacterial (MIC 0.7–1.5 μg/mL) and cytostatic effects against cancer cell lines .

Méthodes De Préparation

Direct Chlorination of Guanine Derivatives

The direct chlorination of guanine or its acylated derivatives represents the most straightforward route to 2-amino-6-chloropurine. This method typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent, facilitated by a nucleophilic catalyst to enhance reactivity.

Base-Catalyzed Chlorination Using TEMAC

In a patented process, guanine reacts with POCl₃ in acetonitrile at 60°C for 6 hours using methyltriethylammonium chloride (TEMAC) as a phase transfer catalyst . The reaction mixture is subsequently hydrolyzed under alkaline conditions to yield this compound with a purity exceeding 95%. Critical parameters include:

  • Molar ratios : A 2:1 excess of TEMAC relative to guanine ensures complete solubilization of the substrate.

  • Temperature control : Maintaining 60°C prevents side reactions such as over-chlorination or decomposition.

  • Workup : Filtration and recrystallization from dimethyl sulfoxide (DMSO) yield a white crystalline product .

Phase Transfer Catalysis With PEG-2000

A comparative study demonstrated that replacing TEMAC with PEG-2000 improves chlorination efficiency significantly. Under identical conditions (80°C, 6 hours), PEG-2000 achieves an 84% yield of this compound, compared to 47% without catalysis . The amphiphilic nature of PEG-2000 enhances interfacial contact between guanine and POCl₃, accelerating the reaction.

Table 1. Catalyst Performance in Guanine Chlorination

CatalystTemperature (°C)Time (h)Yield (%)
None80847
TEMAC60678
PEG-200080684
BTEAC80672

Data derived from .

Halogen Exchange Reactions

This compound serves as a precursor for other halogenated derivatives via nucleophilic substitution. These reactions require phase transfer catalysts to mediate solid-liquid interactions.

Fluorination With Potassium Fluoride

Fluorination using KF and tetraphenylphosphonium bromide (TPPB) in sulfolane at 120°C for 2 hours achieves 88% yield of 2-amino-6-fluoropurine . The choice of solvent is pivotal, with sulfolane outperforming DMF or DMSO due to its high polarity and thermal stability.

Bromination and Iodination

Bromine and iodine exchange occurs rapidly under mild conditions (70°C, 2 hours) using TPPB, yielding 92% and 89% for 2-amino-6-bromo- and 2-amino-6-iodopurine, respectively .

Table 2. Solvent Impact on Halogen Exchange

SolventReaction Time (h)Yield of 3b (%)Yield of 3c (%)Yield of 3d (%)
Sulfolane2889289
Nitrobenzene3768581
DMSO4627065

Data from .

Applications De Recherche Scientifique

Synthesis of Nucleoside Analogs

2-Amino-6-chloropurine serves as a crucial intermediate in the preparation of guanine nucleoside analogs, which are important for antiviral and anticancer therapies. The compound's structure allows for various modifications that enhance its biological activity.

Key Synthesis Pathways

  • Mitsunobu Reaction : The bis-Boc protected form of 2-A6ClP shows enhanced solubility and reactivity in Mitsunobu reactions, facilitating the synthesis of compounds like penciclovir, an antiviral drug used against herpes viruses .
  • Enzymatic Synthesis : 2-A6ClP is utilized in the enzymatic synthesis of 2′-deoxyguanosine and other alkyl purines, which are essential for developing nucleoside-based antiviral agents .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including Epstein-Barr virus (EBV) and human herpes virus 6. These compounds can interfere with viral replication processes by mimicking natural nucleosides.

Case Study: Antiviral Efficacy

A study demonstrated that certain derivatives synthesized from 2-A6ClP showed significant cytostatic activity against EBV, suggesting their potential as therapeutic agents in treating viral infections .

Anticancer Applications

The compound's role extends to anticancer research, particularly concerning its interaction with DNA repair mechanisms. For instance, it has been studied in relation to O6-methylguanine-DNA methyltransferase (MGMT), a protein that repairs DNA damage caused by alkylating agents.

Impact on Glioblastoma Treatment

In glioblastoma treatment, compounds derived from 2-A6ClP have been evaluated for their ability to sensitize tumor cells to alkylating agents by inhibiting MGMT activity. This inhibition can enhance the effectiveness of chemotherapy by increasing DNA damage in cancer cells .

Chemical Properties and Modifications

The chemical properties of this compound allow for various modifications that can enhance its solubility and reactivity. For example, protecting the exocyclic amino group via N-tert-butoxycarbonylation improves its performance in chemical reactions .

Research Findings Summary

Application AreaKey FindingsReferences
Synthesis of NucleosidesEffective precursor for guanine analogs; enhances antiviral activity , ,
Antiviral ActivityActive against EBV and herpes viruses; potential for new antiviral drugs
Anticancer ResearchInhibits MGMT; enhances sensitivity to alkylating agents in glioblastoma

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

6-Chloropurine

  • Structure: Lacks the 2-amino group of 2-amino-6-chloropurine.
  • Synthetic Utility: Lower regioselectivity in Mitsunobu reactions (67.6% yield vs. 71.3% for this compound) . Less reactive in nucleophilic substitutions due to the absence of the electron-donating amino group.
  • Biological Activity: Shows weaker antimycobacterial activity compared to this compound derivatives .

2,6-Diaminopurine

  • Structure: Replaces the 6-chloro group of this compound with an amino group.
  • Synthesis: Often derived from this compound via ammonia treatment under controlled pressure .
  • Cost: More cost-effective than this compound due to simpler synthesis routes .
  • Applications : Used in LNA (locked nucleic acid) modifications to enhance RNA duplex stability .

2-Acetamido-6-chloropurine

  • Structure: Acylated derivative of this compound.
  • Activity: Demonstrates reduced antimycobacterial potency (MIC >1.5 μg/mL) compared to the parent compound, highlighting the importance of the free amino group for bioactivity .

9-Isopropyl-2-amino-6-chloropurine

  • Structure : N9-alkylated derivative.
  • Synthetic Use : Enhances regioselectivity in Buchwald-Hartwig aminations, achieving 85% yield for pyrimidine-substituted analogs .
  • Thermodynamic Stability: Improved solubility in organic solvents (e.g., DMSO, methanol) compared to unmodified this compound .

This compound Ribonucleoside

  • Structure : Ribose-conjugated at N7.
  • Enzymatic Synthesis : Produced with 93% yield using a two-enzyme system (BbPyNP and AmPNP) , outperforming traditional chemical methods.
  • Therapeutic Potential: Serves as a precursor for antiviral nucleosides like DAPD (amdoxovir) .

Comparative Data Table

Compound Key Structural Feature Synthetic Yield (%) Biological Activity (Highlight) Key Reference(s)
This compound 2-NH₂, 6-Cl 72–90 (Ugi reaction) Antimycobacterial (MIC 0.7–1.5 μg/mL)
6-Chloropurine 6-Cl 67.6 (Mitsunobu) Weak antimycobacterial activity
2,6-Diaminopurine 2-NH₂, 6-NH₂ 65 (ammonia) RNA duplex stabilization
2-Acetamido-6-chloropurine 2-NHAc, 6-Cl N/A Reduced antimycobacterial potency
9-Isopropyl-2-amino-6-chloropurine N9-alkylated, 2-NH₂, 6-Cl 85 (Buchwald-Hartwig) Antiviral/anticancer lead optimization
This compound Ribonucleoside N9-ribose, 2-NH₂, 6-Cl 93 (enzymatic) Precursor for DAPD (antiviral)

Key Research Findings

  • Reactivity: The 2-amino group in this compound enhances nucleophilic substitution rates compared to 6-chloropurine, enabling efficient synthesis of 9-alkylated derivatives .
  • Biosynthesis : Enzymatic methods using BbPyNP/AmPNP achieve near-quantitative yields (98.3%) for nucleoside analogs, surpassing chemical synthesis in scalability .
  • Structure-Activity Relationship (SAR): Free 2-amino and 6-chloro groups are critical for antimycobacterial activity; acylation or substitution at these positions reduces efficacy .

Activité Biologique

2-Amino-6-chloropurine (2A6ClP) is a purine derivative that has garnered attention due to its diverse biological activities. It is a structural analog of adenine and guanine, two essential nucleobases in nucleic acids. The compound's potential applications span various fields, including antifungal, antiviral, and anticancer therapies. This article reviews the synthesis, biological activities, and relevant case studies involving this compound.

Synthesis of this compound

This compound can be synthesized through several methods, including chlorination of purine derivatives and alkoxylation reactions. The synthesis typically involves:

  • Chlorination : The introduction of a chlorine atom at the 6-position of purine.
  • Alkoxylation : Reaction with sodium alkoxides to yield various derivatives.

The yield and purity of synthesized compounds can significantly influence their biological activity. For instance, a study reported yields of 70% to 92% for different synthetic routes, emphasizing the importance of optimizing synthesis conditions for enhanced productivity .

Antifungal Activity

A significant area of research on this compound focuses on its antifungal properties. Various derivatives synthesized from 2A6ClP have been screened against common fungal strains such as Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that several derivatives exhibited promising antifungal activity:

CompoundActivity against Candida tropicalisActivity against Aspergillus nigerActivity against Bacillus subtilis
7ModerateGoodGood
8GoodGoodGood
11GoodModerateGood
13ModerateGoodModerate
15Fairly goodGoodFairly good
16Fairly goodModerateGood

These findings suggest that certain derivatives could serve as lead compounds for further development in antifungal therapies .

Antiviral and Anticancer Properties

In addition to antifungal activity, this compound has shown potential antiviral and anticancer properties. Research indicates that some derivatives may inhibit viral replication and exhibit cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications to the purine structure can enhance the selectivity and potency against specific cancer types .

Case Studies

  • Antifungal Screening : A study synthesized a series of 6-substituted purines from this compound, screening them for antifungal activity. The results highlighted that compounds derived from 2A6ClP showed varying degrees of effectiveness against fungal pathogens, with some exhibiting activities comparable to established antifungals like fluconazole .
  • Antiviral Applications : Another investigation focused on the antiviral properties of modified purines, including this compound derivatives. These studies revealed that certain compounds could inhibit viral enzymes crucial for replication, suggesting their potential use in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-chloropurine, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of guanine derivatives or alkylation of purine precursors. For example, 2,9-diacetylguanine can be chlorinated using phase-transfer catalysis with PEG-2000, followed by deprotection to yield the target compound . Reaction conditions such as solvent polarity (e.g., DMSO for alkoxylation ), catalyst selection (e.g., HCl for ammonia-mediated synthesis ), and temperature significantly impact regioselectivity and yield. Purification often involves solid-supported reagents like alumina or ion-exchange resins to isolate N9 regioisomers selectively .

Q. How is this compound utilized in nucleoside analog synthesis?

This compound serves as a key intermediate in synthesizing nucleoside analogs with antiviral or antitumor properties. For instance, alkylation with allyl-protected bromohydrins produces 7- or 9-hydroxy(phenyl)ethylguanine adducts, which are precursors to guanine adducts formed by styrene oxide . It is also used in the enzymatic synthesis of 2′-deoxyguanosine and carbocyclic nucleosides via Mitsunobu reactions or aldol condensations .

Q. What analytical methods are essential for characterizing this compound derivatives?

Critical techniques include:

  • Vibrational spectroscopy and quantum chemical calculations to study tautomeric forms .
  • IR spectroscopy for identifying functional groups (e.g., NH₂ and Cl stretches) and differentiating regioisomers .
  • HPLC for purity assessment (>97% purity is standard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during alkylation of this compound?

Alkylation often produces N7/N9 regioisomers, complicating purification. A chemoselective approach using solid-supported reagents (e.g., alumina/H⁺ pads) selectively scavenges N7 isomers, yielding N9-alkylated products with >70% purity . Protecting groups (e.g., allyl for hydroxyls) enhance regiocontrol during bromohydrin alkylation, favoring N7 adducts in specific cases .

Q. What strategies improve reproducibility in hydrogenolysis of 6-chloro derivatives for nucleoside synthesis?

Early methods using 6-thioguanosine reduction faced variability. Replacing thiols with chloro substituents and employing hydrogenolysis under controlled H₂ pressure (e.g., 50 psi) enhances reproducibility. For example, hydrogenolysis of 6-chloropurine riboside avoids side reactions, enabling scalable synthesis of phosphoramidites for RNA solid-phase synthesis .

Q. How do structural modifications of this compound affect biological activity?

  • Antiviral activity : 2′-Deoxyguanosine analogs derived from this compound show efficacy against Epstein-Barr virus (EBV) and HHV-6 by mimicking natural nucleosides .
  • Antifungal activity : O⁶-alkylguanine derivatives synthesized via alkoxylation exhibit dose-dependent inhibition, though activity varies with alkyl chain length .
  • Cytotoxicity : Free this compound shows low cytotoxicity in HeLa cells (IC₅₀ > 100 µM), suggesting its toxicity arises primarily from incorporation into nucleic acids as modified nucleotides .

Q. How should researchers address conflicting data on the metabolic activation of this compound?

Contradictions arise from differing phosphorylation pathways. While hypoxanthine phosphoribosyltransferase (HGPRT) activates some analogs (e.g., 1-deazapurine derivatives ), other studies suggest alternative kinases or salvage pathways. Use isotopic labeling (³H/¹⁴C) to track nucleotide incorporation and compare results across cell lines (e.g., L1210 leukemia vs. HeLa) to clarify metabolic routes .

Q. What are the challenges in scaling up this compound-based syntheses for large RNA constructs?

Key issues include:

  • Deprotection sensitivity : Harsh conditions (e.g., strong acids) degrade RNA. Using N-(di-n-butylamino)methylene protection allows mild deprotection (pH 7.5 buffers) for >50-mer RNAs .
  • Solubility : Polar aprotic solvents (DMF, DMSO) improve solubility during phosphoramidite synthesis but require rigorous drying to prevent hydrolysis .

Q. Methodological Recommendations

  • Synthetic optimization : Screen alkylation catalysts (e.g., NaH in THF ) and protect hydroxyls with acetates to minimize side reactions .
  • Biological assays : Pair cytotoxicity screens (e.g., MTT assays ) with nucleotide incorporation studies (³²P labeling) to distinguish direct toxicity from metabolic effects.
  • Data validation : Cross-reference spectral data (¹H NMR, IR ) with computational models (e.g., DFT for tautomer stability ) to confirm structural assignments.

Propriétés

IUPAC Name

6-chloro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10310-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurin-9-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-7H-purin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-CHLOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.5 g (0.03 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.), 7.5 g (0.045 mol) of tetraethylammonium chloride and 27.1 g (0.177 mol) of phosphorus oxychloride were added to 60 ml of acetonitrile, followed by stirring for 70 minutes under heating refluxing conditions. After cooling, the crystal was collected by filtration and suspended in 50 ml of water. This suspension was made alkaline with a 30% aqueous solution of sodium hydroxide and then adjusted to a pH of 7 with 1N hydrochloric acid. The resulting crystal was collected by filtration and dissolved in 50 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure to yield 2.0 g (0.012 mol) of a precipitating crystal of 2-amino-6-chloropurine (yield 39%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

46.0 g (0.3 mol) of phosphorus oxychloride was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 100 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 100 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 9.3 g (0.055 mol) of a white crystal of 2-amino-6-chloropurine (yield 55%).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction is carried out in the same manner as in Example 2 except that N,N-diethylformamide or N-formylpiperidine is used in the place of N,N-dimethylformamide to yield, respectively, a crystal of 2-diethylaminomethyleneamino-6-chloropurine or 2-piperidinomethyleneamino-6-chloropurine as an intermediate for further synthesis. A further treatment is carried out in the same manner as in Example 2 on these crystals to yield a white crystal of 2-amino-6-chloropurine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-diethylaminomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-piperidinomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The synthesis of purine analogues needed more careful treatments. The key intermediate D-8 was condensed with 6-chloropurine and 2-fluoro-6-chloropurine to give the corresponding nucleosides D-21 and D-22 in 65% and 66% yield, respectively. To achieve a clean and high-yield conversion, the temperature of the reaction mixture had to be carefully controlled in such a manner that, after addition of TMSOTf at 0° C., the reaction mixture was stirred for 6 hours at room temperature and then for 2 hours at 60° C. The 6-chloropurine derivative D-21 was syn-eliminated by successive treatment with mCPBA and pyridine to give an inseparable mixture of 2′,3′-unsaturated nucleoside D-23 and its Δ1,2-isomer D-24 in 81% yield (3:1 determined by 1H NMR). Amination of the mixture of D-23 and D-24 by treatment with methanolic ammonia at 100° C. in a steel bomb gave the adenosine analogue, which was deprotected by TBAF in THF to give 2′-fluoro4′-thio-2′,3′-unsaturated adenosine 24 in 61% yield. The Δ1,2-isomer D-24, however, did not survive under reaction conditions and silica gel column chromatography due to its instability. The 2-fluoro-6-chloropurine derivative D-22 was also treated with mCPBA followed by pyridine to give an inseparable mixture of the syn-eliminated product D-25 and its Δ1,2-isomer D-26 in 71% yield. Dry ammonia gas was bubbled into a solution of D-25 and D-26 in ethylene glycol dimethyl ether (DME) at room temperature for 16 hours to give the 2-amino-6-chloropurine derivative D-29 and 2-fluoro-6-aminopurine derivative D-30 in 45% and 25% yield, respectively, which were readily separated by silica gel column chromatography. The Δ1,2-isomer D-26 was not stable enough to survive the reaction and purification conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloropurine
Reactant of Route 3
2-Amino-6-chloropurine
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloropurine
Reactant of Route 5
2-Amino-6-chloropurine
Reactant of Route 6
2-Amino-6-chloropurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.